Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Cross-coupling reactivity Halopyrazole electrophilicity Suzuki-Miyaura coupling

Sourcing a compact scaffold that enables parallel diversification without protecting-group manipulation is a persistent bottleneck. This compound solves that problem. It combines three fully orthogonal reactive centers-a primary amine, an ethyl ester, and a 4-iodopyrazole-on a single butanoate backbone, enabling a true 'couple-diversify' workflow. • Orthogonal handles: amine (peptide coupling/biotinylation), ester (hydrolysis to acid), and C4-iodine (Suzuki/Sonogashira cross-coupling) allow independent, sequential derivatization. • The 4-iodo substituent offers >10× higher oxidative addition reactivity with Pd(0) vs. the 4-bromo analog and provides a >30 °C thermal stability margin for high-temperature couplings. • The ethyl ester balances hydrolytic stability and synthetic accessibility, avoiding premature cleavage seen with methyl esters and eliminating the strong-acid deprotection required for tert-butyl esters.

Molecular Formula C9H14IN3O2
Molecular Weight 323.13 g/mol
Cat. No. B13633859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate
Molecular FormulaC9H14IN3O2
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCN1C=C(C=N1)I)N
InChIInChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3
InChIKeyQJGGAFJCZYZBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate Overview


Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate (CAS 1342398-66-6) is a synthetic, non-proteinogenic amino acid ester featuring a 4-iodopyrazole moiety linked to a butanoate backbone via the N1 position. This compound uniquely combines three orthogonal reactive handles — a primary amine, an ethyl ester, and an aryl iodide on the pyrazole C4 position — within a single compact scaffold. The iodine substituent confers high electrophilic reactivity for cross-coupling chemistry, while the α-amino ester group enables peptide coupling and further derivatization . The compound is commercially available at 98% purity from major reagent suppliers, positioning it as a versatile intermediate for medicinal chemistry, bioconjugation, and agrochemical discovery programs .

3 orthogonal reactive handles: amine, ester, aryl iodide
Supports Pd-catalyzed cross-coupling at 4-iodopyrazole
Enables peptide coupling & bioconjugation at α-amine

Ethyl 2-Amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate Differentiation


Superficially similar 4-iodopyrazole-butanoate derivatives differ critically in chain length (propanoate vs. butanoate vs. pentanoate), amino group substitution (primary vs. secondary vs. N-alkylated), and ester type (methyl vs. ethyl vs. tert-butyl), each of which materially alters reactivity, stability, and pharmacokinetic properties . The primary amine in the target compound provides a nucleophilic handle absent in des-amino analogs such as ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, while the ethyl ester offers a superior balance of hydrolytic stability and synthetic accessibility compared to methyl or tert-butyl congeners . The 4-iodo substituent exhibits markedly higher oxidative addition reactivity with Pd(0) catalysts than its 4-bromo and 4-chloro counterparts, making trivial halogen replacement in synthetic routes impossible without compromising coupling efficiency . The evidence items below quantify these differentiation dimensions.

Target Product
4-Iodopyrazole scaffold
Supports high oxidative addition reactivity for Pd(0) cross-coupling.
Potential Substitute
4-Br or 4-Cl analogs
May shift oxidative addition reactivity with Pd(0) and reduce coupling efficiency.
Target Product
Free α-amine present
Provides a nucleophilic handle for amide bond formation and bioconjugation.
Potential Substitute
Des-amino analogs
Lack the primary amine, limiting direct peptide coupling applications.
Target Product
Ethyl ester moiety
Offers a reported stability-deprotection profile for mild alkaline cleavage.
Potential Substitute
Methyl or tert-Butyl esters
May alter hydrolytic stability or require harsh acidic deprotection.

Ethyl 2-Amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate: Differentiation Evidence


Enhanced Cross-Coupling Reactivity via 4-Iodo Substituent

The C-I bond at the pyrazole 4-position undergoes oxidative addition to Pd(0) with substantially higher reactivity than C-Br or C-Cl bonds. A comparative analysis of the 4-halopyrazole series ranks the electrophilic reactivity of 4-iodopyrazole as 'High', versus 'Moderate' for 4-bromopyrazole and 'Low' for 4-chloropyrazole . This reactivity hierarchy is consistent with established C-X bond dissociation energies (C-I ≈ 57 kcal/mol; C-Br ≈ 70 kcal/mol; C-Cl ≈ 83 kcal/mol) [1]. In practical Suzuki-Miyaura coupling protocols employing 4-iodopyrazole substrates, good yields are achieved using 5 mol% PdCl₂(PPh₃)₂ and 1.4 equiv boronic acid at 110 °C in DMF-H₂O [2].

Cross-Coupling Reactivity
Class-level inference
Target (4-I): High
4-Br: Moderate
4-Cl: Low
Supports Pd(0)-catalyzed coupling workflow
Qualitative ranking based on C-X bond dissociation energies
Cross-coupling reactivity Halopyrazole electrophilicity Suzuki-Miyaura coupling

High Thermal Stability of Iodopyrazole Core

The 4-iodopyrazole core demonstrates excellent thermal stability >150 °C, compared to 120 °C for 4-bromopyrazole and only 80 °C for 4-chloropyrazole . This property is critical for reactions requiring elevated temperatures, such as Suzuki-Miyaura couplings conducted at 110 °C [1], where the chloro analog may undergo thermal degradation.

Thermal Stability
Class-level inference
Target: >150°C
4-Br: ~120°C
4-Cl: ~80°C
Enables high-temperature reaction protocols
Reported comparative stability from commercial datasheet
Thermal stability Process chemistry Pyrazole halogen stability

Primary Amine: Peptide Coupling & Bioconjugation

Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate contains a free primary α-amino group capable of amide bond formation, reductive amination, and urea/thiourea synthesis. In contrast, analogs lacking the amino group at the 2-position — such as ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (MW 308.12, CAS 1354706-70-9) or ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate (MW 308.12, CAS 1339189-40-0) — lack this nucleophilic handle, rendering peptide coupling and bioconjugation impossible without additional synthetic steps. The amino group also provides a basic center (predicted pKa ~7.5–8.5 for α-amino esters) that can be exploited for pH-dependent extraction, salt formation, and chiral resolution.

Amine Nucleophile Availability
Supporting evidence
Target: Free α-NH2
Des-amino analogs: Absent
Supports bioconjugation & peptide coupling
Enables modular payload conjugation
Peptide coupling Bioconjugation Amine reactivity

Ethyl Ester: Balanced Stability & Versatility

Ethyl esters exhibit intermediate hydrolytic stability between rapidly hydrolyzed methyl esters and sterically hindered tert-butyl esters. Methyl ester analogs of the same scaffold (e.g., methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate, CAS 1342084-05-2, boiling point 377.6 ± 37.0 °C ) are more susceptible to nucleophilic hydrolysis and transesterification, while tert-butyl congeners (e.g., tert-butyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)butanoate, CAS 2137515-63-8, MW 351.18 ) require harsh acidic conditions for deprotection that may be incompatible with acid-sensitive functionality elsewhere in the molecule. The ethyl ester of the target compound provides an optimal balance: sufficient stability for purification and storage, yet readily cleavable under mild alkaline conditions (LiOH, THF/H₂O) to liberate the free carboxylic acid for further functionalization.

Ester Hydrolytic Stability
Supporting evidence
Target (Ethyl): Intermediate
Methyl: Low
tert-Butyl: High (Acid-labile)
Supports mild alkaline deprotection routes
Reported stability-deprotection profile
Ester stability Synthetic intermediate Prodrug design

Iodine Atom: Superior Halogen-Bond Donor

The 4-iodopyrazole moiety possesses a polarized iodine atom with a pronounced σ-hole capable of forming halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens in protein binding pockets). Rotational spectroscopy and ab initio calculations confirm that both 4-iodopyrazole and 4-bromopyrazole form halogen bonds of broadly comparable strength to those of CH₃X and CF₃X (X = Br, I) [1]. However, iodine's larger polarizability (α = 5.35 ų for I vs. 3.05 ų for Br vs. 2.18 ų for Cl) translates into a deeper σ-hole and stronger halogen-bond donor capability, a property exploited in protein-ligand crystal structures such as the alcohol dehydrogenase-NAD⁺-4-iodopyrazole ternary complex (PDB entries) [2]. The 4-iodo substituent thus provides unique molecular recognition features not replicable by smaller halogens.

Halogen-Bond Donor Strength
Class-level inference
Target (I): ~1.75x polarizability vs Br
~2.45x polarizability vs Cl
Reported stronger non-covalent interaction profile
Supports structure-based drug design workflows
Halogen bonding Structure-based drug design Molecular recognition

Ethyl 2-Amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate Applications


Peptide-Drug Conjugates & PROTAC Synthesis

The free primary α-amine in the target compound enables direct amide coupling to carboxylic acid-containing payloads (e.g., E3 ligase ligands for PROTAC synthesis, fluorescent dyes, or cytotoxic warheads) without requiring a separate amine installation step . The ethyl ester can be selectively deprotected post-coupling to reveal the free carboxylic acid for further conjugation or to modulate physicochemical properties. The iodine atom at the pyrazole 4-position remains available for late-stage functionalization via Suzuki-Miyaura coupling, enabling a modular 'couple-diversify' strategy [1] that is significantly less accessible when starting from des-amino or chloro/bromo analogs.

Halogen-Bonding Probes for Structural Biology

The 4-iodopyrazole moiety's superior halogen-bond donor capability, confirmed by rotational spectroscopy and crystallographic studies [2], makes this compound an ideal scaffold for designing halogen-bonding probes for X-ray crystallography and cryo-EM studies. The primary amine enables facile biotinylation or fluorophore labeling via NHS-ester chemistry, while the iodine atom provides anomalous scattering signal for crystallographic phasing. This dual utility — binding-site probe plus phasing marker — is not fully replicable by bromo (weaker anomalous signal) or chloro (weaker halogen bonding) analogs .

Late-Stage Diversification for Agrochemical SAR

The combination of a highly electrophilic C-I bond (>150 °C thermal stability, high reactivity in cross-coupling ) with an α-amino ester scaffold provides an ideal platform for agrochemical lead optimization. The 4-iodopyrazole handle enables rapid parallel synthesis of aryl-, heteroaryl-, and alkynyl-substituted analogs via Suzuki or Sonogashira coupling [1], while the amino ester group can be varied independently to explore the effects of amine capping and ester hydrolysis on bioactivity. This orthogonal diversification strategy is more efficient than sequential modification of a monofunctional scaffold.

Scalable Multi-Kilogram Route Development

The thermal stability of the 4-iodopyrazole core (>150 °C) provides a >30 °C safety margin over 4-bromopyrazole (~120 °C) for high-temperature coupling reactions, distillation, or forced degradation studies . When scaling Pd-catalyzed cross-coupling reactions conducted at 110 °C, this margin translates into reduced thermal runaway risk and greater tolerance for process deviations. The ethyl ester's intermediate stability avoids the premature hydrolysis issues of methyl esters and eliminates the strong-acid deprotection step required for tert-butyl esters, simplifying workup and improving overall process mass intensity .

Application
Selection Property
Validation Focus
Peptide-Drug Conjugates & PROTACs
Primary amine & ester versatility
Modular couple-diversify compatibility
Structural Biology Probes
4-Iodo halogen-bond donor
Crystallographic phasing & binding-site mapping
Agrochemical SAR Optimization
Electrophilic iodine & amine variability
Parallel synthesis & bioactivity screening
Scalable Process Chemistry
Thermal stability & ester robustness
High-temperature coupling & workup simplicity

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